Product packaging for 3-(azepan-1-ylmethyl)-1H-indole(Cat. No.:)

3-(azepan-1-ylmethyl)-1H-indole

Cat. No.: B2926745
M. Wt: 228.33 g/mol
InChI Key: PDUPXVBNXBQTQH-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Azepane Scaffolds in Heterocyclic Chemistry and Drug Discovery

The indole nucleus is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry. It is a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. bldpharm.com This versatility is demonstrated by its presence in numerous natural products, such as the essential amino acid tryptophan, and in a wide array of FDA-approved drugs. bch.ro The indole scaffold is a key component in medications targeting a broad spectrum of conditions, including cancer, inflammation, microbial infections, and central nervous system disorders. bch.roontosight.ai Its ability to participate in various chemical interactions and the capacity to be functionalized at multiple positions allow chemists to fine-tune the pharmacological properties of indole-based molecules. bch.ro

Similarly, the azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a crucial motif in drug discovery. bldpharm.com Azepane derivatives exhibit a wide range of pharmacological activities, and more than 20 drugs containing this scaffold have received FDA approval for treating diverse diseases. bldpharm.com The conformational flexibility of the azepane ring is often a determining factor in its biological activity. mdpi.com This structural feature allows for the design of compounds that can adapt to the specific topography of a target's binding site. The incorporation of the azepane moiety has been successful in developing agents for cancer, Alzheimer's disease, and various microbial infections. bldpharm.com

Overview of the Chemical Structure and its Research Relevance

The chemical structure of 3-(azepan-1-ylmethyl)-1H-indole, with the CAS number 378201-57-1, features an indole ring connected to an azepane ring via a methylene (B1212753) (-CH2-) linker at the C3 position of the indole. bldpharm.com This specific arrangement combines the pharmacologically significant features of both the indole and azepane scaffolds.

The research relevance of this compound lies primarily in its role as a key building block or a central scaffold for the synthesis of more complex and functionally diverse molecules. ontosight.ai While detailed biological studies on this specific parent compound are not extensively documented in publicly available research, its core structure is present in numerous derivatives that have been investigated for various therapeutic purposes.

For instance, derivatives of this scaffold have been explored for their potential as anti-tubercular agents. One study highlighted a derivative, n-octyl side chain containing 4-fluoro-3-[(azepan-1-yl)methyl] indole, as a potential cell membrane depolarizer in Mycobacterium tuberculosis. nih.gov Furthermore, the azepane-indole motif is a component of compounds designed as ligands for serotonin (B10506) (5-HT) receptors, which are important targets in the treatment of central nervous system disorders. nih.gov The synthesis of Bazedoxifene, a selective estrogen receptor modulator, also involves intermediates containing a substituted azepane-indole structure. google.com

The strategic placement of the azepane ring at the C3 position of the indole is a common theme in the design of neurologically active compounds, suggesting that this compound is a valuable starting point for creating libraries of new chemical entities for drug discovery programs.

Chemical Properties of this compound

PropertyValueSource
CAS Number 378201-57-1 bldpharm.com
Molecular Formula C15H20N2 bldpharm.comsigmaaldrich.com
Molecular Weight 228.33 g/mol bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2 B2926745 3-(azepan-1-ylmethyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azepan-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-6-10-17(9-5-1)12-13-11-16-15-8-4-3-7-14(13)15/h3-4,7-8,11,16H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUPXVBNXBQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azepan 1 Ylmethyl 1h Indole and Its Derivatives

Established Synthetic Routes to the 3-Substituted Indole (B1671886) Core

The functionalization of the indole ring at the 3-position is a common objective in organic synthesis due to the high electron density at this position, making it susceptible to electrophilic aromatic substitution. rsc.org This reactivity allows for the introduction of a wide range of substituents, forming a diverse library of 3-substituted indole derivatives. rsc.org

Several established methods are employed for the synthesis of 3-substituted indoles. These include:

Friedel-Crafts Acetylation: This reaction involves the use of acetyl chloride or acetic anhydride (B1165640) in the presence of a catalyst, such as indium trichloride, to introduce an acetyl group at the 3-position of the indole ring. chemijournal.com

Three-Component Reactions: These one-pot reactions often involve an aldehyde, an active methylene (B1212753) compound, and an indole derivative. rsc.org A variety of aldehydes (aliphatic, aromatic, and heteroaromatic) and active methylene compounds (such as malononitrile (B47326) and ethyl cyanoacetate) can be utilized, leading to a broad spectrum of 3-substituted indoles. rsc.org

Use of Silylindoles: The use of a bulky triisopropylsilyl group at the 1-position of indole allows for the regioselective synthesis of 3-substituted indoles. tcichemicals.com Treatment of the silylindole with an alkyllithium generates a 3-lithiated indole intermediate, which can then react with various electrophiles. tcichemicals.com The steric hindrance provided by the silyl (B83357) group prevents the migration of lithium to the 2-position. tcichemicals.com

Nenitzescu Indole Synthesis: This method involves the condensation of 1,4-benzoquinones with enamines to produce 5-hydroxyindoles. revistadechimie.ro While the yields can sometimes be low, the simplicity and the wide availability of starting materials make it a useful method. revistadechimie.ro

Table 1: Comparison of Established Synthetic Routes for 3-Substituted Indoles

Synthetic RouteKey ReagentsCatalyst/ConditionsAdvantages
Friedel-Crafts AcetylationAcetyl chloride/acetic anhydride, IndoleIndium trichloride, Room temperatureDirect acetylation at the 3-position. chemijournal.com
Three-Component ReactionAldehyde, Active methylene compound, IndoleVaries (e.g., ionic liquids, acids, bases), RefluxOne-pot synthesis, diverse derivatives. rsc.org
Silylindole Method1-(Triisopropylsilyl)-1H-indole, Alkyllithium, Electrophile-78°CHigh regioselectivity for the 3-position. tcichemicals.com
Nenitzescu Synthesis1,4-Benzoquinone, EnamineReflux in a solvent like acetoneSimple, accessible starting materials. revistadechimie.ro

Strategies for Azepane Moiety Introduction

Once the 3-substituted indole core is established, or concurrently, the azepane ring is introduced. A common method for this is through nucleophilic substitution or coupling reactions. For instance, a compound with a suitable leaving group at the benzylic position can be reacted with hexamethyleneimine (B121469) (azepane) to form the desired product. google.com

In the synthesis of related complex molecules, the azepane ring can be incorporated through several steps. This may involve the formation of an amide bond followed by reduction. For example, a carboxylic acid derivative of the indole can be coupled with azepane, and the resulting amide can then be reduced to the amine. Another approach involves the reaction of an indole derivative with a reactant carrying a suitable leaving group, such as 2-(chloromethyl)-1-methylpiperidine, which can then undergo ring expansion to form an azepane ring. researchgate.net

Novel Synthetic Approaches and High-Yield Preparations

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 3-substituted indoles. One such approach is a three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water under catalyst-free conditions. rsc.org This method is noted for being clean, one-pot, and easy to handle, making it a sustainable process. rsc.org

Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for indole synthesis. For instance, the palladium-catalyzed annulative coupling of ortho-gem-dihalovinylanilines with various boronic acids and esters provides a route to N-functionalized indoles. organic-chemistry.org Another innovative palladium-catalyzed method involves the cycloisomerization of o-allylanilines in the presence of oxygen as a terminal oxidant, which avoids the use of hazardous oxidants and high-boiling point solvents. organic-chemistry.org

Derivatization Strategies for Structural Modification

The 3-(azepan-1-ylmethyl)-1H-indole scaffold can be further modified to create a library of derivatives with potentially diverse biological activities. One common strategy is N-alkylation or N-acylation at the indole nitrogen. For example, the indole nitrogen can be deprotonated with a base like sodium hydride, followed by the addition of an alkyl halide or an acyl chloride to introduce a new substituent. google.com

Another point of modification is the azepane ring itself. The synthesis of derivatives can involve the use of substituted azepanes in the initial coupling reaction. Additionally, functional groups on the indole or phenyl rings can be manipulated. For instance, a benzyloxy protecting group can be removed by catalytic hydrogenation to reveal a hydroxyl group, which can then be further functionalized. google.com

The synthesis of complex derivatives, such as sulfonamides, involves multi-step sequences. evitachem.comevitachem.com This can include the introduction of a sulfonyl group onto the indole ring, followed by the formation of an acetamide (B32628) and the incorporation of the azepane ring. evitachem.com These derivatization strategies allow for the fine-tuning of the molecule's properties.

Structure Activity Relationship Sar Studies of 3 Azepan 1 Ylmethyl 1h Indole Analogs

Systemic Modification of the Indole (B1671886) Nucleus

The indole core is a primary determinant of the molecule's interaction with its biological targets, and modifications to this bicyclic system have profound effects on activity.

Substitutions on the indole ring are a key strategy for modulating activity. For instance, in a series of indole-based NorA inhibitors, substitutions at the C5 and N1 positions were explored for the first time, leading to the identification of potent candidates. researchgate.net The introduction of a nitro group at the C5 position, as seen in 3-(azepan-1-ylmethyl)-5-nitro-1H-indole, is a known modification within this class. sigmaaldrich.comsigmaaldrich.com In other contexts, such as inhibitors of the AF9-DOT1L protein-protein interaction, substitutions at the 6-position of the indole ring have been investigated. nih.gov

Furthermore, N-alkylation of the indole nitrogen can significantly enhance biological activity. In a series of 3-(1-azolylmethyl)-1H-indole derivatives designed as aromatase inhibitors, the introduction of an N-benzyl group was found to improve the inhibitory profile. nih.gov

Bioisosteric replacement of the indole nucleus has also proven to be a fruitful strategy. Replacing the indole with a benzothiophene (B83047) core, for example, led to a twofold increase in activity against the AF9-DOT1L interaction. nih.gov Another significant modification involves fusing the heterocyclic ring system with the indole nucleus. The creation of 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) derivatives, where the azepane ring is fused to the indole at the 3 and 4 positions, has generated highly potent and selective inhibitors of human butyrylcholinesterase (BuChE). researchgate.net SAR studies on these fused systems highlighted that the [4,3-b] ring fusion is a critical feature for BuChE inhibitory activity. researchgate.net

ModificationPosition/TypeExample Compound/SeriesObserved EffectCitation(s)
Substitution C5-Nitro3-(azepan-1-ylmethyl)-5-nitro-1H-indoleA synthesized analog sigmaaldrich.comsigmaaldrich.com
Substitution C5 and N1Indole-based NorA inhibitorsLed to potent efflux pump inhibitors researchgate.net
N-Alkylation N1-Benzyl3-(1-Azolylmethyl)-1H-indole derivativesEnhanced aromatase inhibitory profile nih.gov
Bioisosteric Replacement Benzothiophene CoreBenzothiophene-carboxamides~2x increased activity vs. indole analog for AF9-DOT1L inhibition nih.gov
Ring Fusion Azepino[4,3-b]indole6-substituted THAI derivativesCritical for potent and selective BuChE inhibition researchgate.net

Structural Variations of the Azepane Ring and Linker

The azepane ring and the linker connecting it to the indole core are crucial for establishing optimal orientation and interaction within a receptor's binding pocket.

The nature of the linker itself is a key variable. While the parent compound features a simple methylene (B1212753) linker, other functionalities have been explored. For instance, replacing the methylene with an azolylmethyl group was investigated for aromatase inhibitors. nih.gov In other series, the linker has been extended; studies on chromanone derivatives with various aminoalkyl side chains, including azepane, showed that the basicity of the terminal amine decreases with shorter linkers. acs.org Similarly, for a series of benzoxazole-based sigma receptor ligands, a four-unit spacer between the bicyclic scaffold and the azepane ring resulted in nanomolar affinity. researchgate.net

The azepane ring itself is subject to modification, most commonly through ring contraction. In the development of inhibitors for AF9-DOT1L interactions, a ring-contracted analog featuring a pyrrolidin-1-ylphenyl substituent was found to be equipotent to the piperidinyl version. nih.gov Comparative studies often show a rank order of basicity among cyclic amines, such as pyrrolidine (B122466) > azepane ≈ piperidine (B6355638) ≫ morpholine, which can influence binding. acs.org The integrity of the azepane ring can also be critical. For the fused azepino[4,3-b]indole series, the lactam CONH moiety within the azepine ring structure was found to be required for BuChE inhibitory activity. researchgate.net Research on polyhydroxyazepane iminosugars also suggests that attaching an alkyl chain to the azepane nitrogen can improve inhibitory potency. unifi.it

ModificationTypeExample SeriesObserved EffectCitation(s)
Linker Length Four-unit spacerBenzoxazole-azepane derivativesResulted in nanomolar affinity for sigma receptors researchgate.net
Linker Type Azolylmethyl3-(1-Azolylmethyl)-1H-indolesExplored for aromatase inhibition nih.gov
Ring Contraction Pyrrolidine/PiperidineIndole-carboxamidesPyrrolidine analog was equipotent to piperidine analog nih.gov
Ring Basicity ComparisonChromanone derivativesBasicity order: pyrrolidine > azepane ≈ piperidine acs.org
Ring Integrity Lactam CONHAzepino[4,3-b]indole derivativesRequired for BuChE inhibitory activity researchgate.net
N-Alkylation Alkyl chain on azepanePolyhydroxyazepane iminosugarsCan improve inhibitory potency unifi.it

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding the complex SAR of 3-(azepan-1-ylmethyl)-1H-indole analogs at a molecular level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular modeling techniques such as docking and field-based overlays are frequently employed. For example, the FLAP software was used to overlay different indole-based NorA inhibitors to understand their structural alignment and interaction fields. researchgate.net Such studies help visualize how different substitutions on the indole ring or variations in the linker affect the compound's fit within the target binding site.

Beyond simple docking, computational studies can reveal correlations between calculated molecular properties and biological activity. In one study on aminoalkylindoles, a key SAR finding was that the molecular dipole of the ground state conformation was inversely related to the binding affinity for the CB1 receptor. acs.org This suggests that minimizing the dipole moment could be a viable strategy for enhancing potency in that particular series. These computational approaches are instrumental in rationalizing observed SAR data and in building predictive models to guide the synthesis of future generations of compounds.

Rational Design Principles for Optimized Analogs

The collective SAR data gives rise to several rational design principles that can be applied to optimize analogs based on the this compound scaffold.

A primary principle is scaffold hopping and bioisosteric replacement . As demonstrated, the indole nucleus can be successfully replaced by other heterocyclic systems like benzothiophene to improve activity, a strategy that maintains key pharmacophoric features while altering electronic and steric properties. nih.govresearchgate.net This concept of isosterism can also be applied to smaller fragments; for example, a CH2/O exchange in a linker can have significant effects on potency and conformation. acs.org

Conformational constraint is another powerful design strategy. By introducing rigidity into the molecule, entropic penalties upon binding can be reduced, potentially leading to higher affinity. Fusing the azepane and indole rings to create rigid tricyclic structures like the THAI derivatives is a prime example of this approach, which led to highly potent and selective enzyme inhibitors. researchgate.net Modifying a flexible ether linker by cyclizing it or replacing it with more rigid ring systems like imidazole (B134444) or triazole is another application of this principle. nih.gov

Pharmacological Investigations and Molecular Target Exploration

In vitro Screening Methodologies for Biological Activity

The initial evaluation of the biological activity of 3-(azepan-1-ylmethyl)-1H-indole and related compounds typically involves a battery of in vitro screening assays. These assays are crucial for identifying potential therapeutic effects and prioritizing compounds for further development. Based on studies of structurally similar 3-aminomethylindole derivatives, a common screening approach is to assess their anti-inflammatory and neurotrophic properties. nih.govacs.org

For instance, the anti-inflammatory potential is often investigated using lipopolysaccharide (LPS)-stimulated murine microglial cells (BV-2) or primary microglia. nih.govacs.org The inhibitory effect of the compound on the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is quantified. The Griess assay is a standard method for measuring NO production, while enzyme-linked immunosorbent assays (ELISAs) are used for TNF-α quantification.

Furthermore, the neurotrophic and neuroprotective effects can be evaluated using neuronal cell lines like PC12 cells. nih.govacs.org The ability of the compound to promote neurite outgrowth, both in the presence and absence of nerve growth factor (NGF), is a key indicator of its potential in treating neurodegenerative diseases. Additionally, its capacity to protect these cells from oxidative stress-induced injury, for example by hydrogen peroxide (H₂O₂), is also assessed. nih.govacs.org

Below is a representative data table illustrating the type of results obtained from such in vitro screenings for a series of 3-aminomethylindole analogs.

CompoundAnti-Inflammatory Activity (NO Inhibition IC₅₀, µM)Neurotrophic Activity (Neurite Outgrowth Promotion)
Analog 8c 5.8 ± 0.5+++
Analog 8g 7.2 ± 0.6+++
Reference 15.3 ± 1.2N/A

Data is hypothetical and based on findings for structurally related compounds. nih.govacs.org +++ indicates significant promotion of neurite outgrowth.

Mechanistic Studies of Cellular and Subcellular Interactions

To understand how this compound exerts its biological effects at a cellular level, mechanistic studies are conducted. These investigations often focus on the signaling pathways that are modulated by the compound. For the 3-aminomethylindole class of compounds, a key mechanism underlying their anti-inflammatory effects is the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govacs.org

Western blotting is a widely used technique in these studies. It allows for the detection and quantification of key proteins in a signaling cascade. For example, researchers would treat LPS-stimulated microglial cells with the compound and then measure the phosphorylation levels of MAPK pathway components such as p38, ERK1/2, and JNK. A reduction in the phosphorylation of these proteins would indicate an inhibitory effect on the pathway. Similarly, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are downstream targets of the NF-κB pathway, are also analyzed. nih.govacs.org

Immunofluorescence assays provide a visual confirmation of these findings at a subcellular level. This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within the cell. For instance, in unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with LPS, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. Treatment with an effective 3-aminomethylindole derivative would be expected to prevent this nuclear translocation, which can be observed using confocal microscopy. nih.gov

Identification and Characterization of Molecular Targets

The identification and characterization of specific molecular targets are critical for understanding the compound's mechanism of action and for optimizing its therapeutic potential. For the 3-aminomethylindole family, the mechanistic studies described above point towards several key molecular targets.

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are significant targets. nih.govacs.org The downregulation of their expression, as observed in Western blotting experiments, directly contributes to the anti-inflammatory effects of these compounds.

Furthermore, the components of the MAPK/NF-κB signaling pathways are also considered primary molecular targets. By inhibiting the phosphorylation of proteins in these cascades, 3-aminomethylindoles can effectively block the downstream inflammatory response.

Another area of investigation for this class of compounds is their interaction with enzymes involved in their metabolism, such as 3-aminomethylindole N-methyltransferase . ontosight.aiontosight.ai This enzyme catalyzes the transfer of a methyl group to 3-aminomethylindole, a process that can affect the compound's biological activity and clearance. ontosight.aiontosight.ai

The following table summarizes the potential molecular targets for this compound based on research on related compounds.

Molecular TargetMethod of IdentificationImplication
Cyclooxygenase-2 (COX-2)Western BlottingAnti-inflammatory effect
Inducible Nitric Oxide Synthase (iNOS)Western BlottingAnti-inflammatory effect
MAPK/NF-κB pathway proteinsWestern Blotting, ImmunofluorescenceBroad anti-inflammatory and neuroprotective effects
3-Aminomethylindole N-methyltransferaseEnzymatic assaysPharmacokinetic profile

Phenotypic Screening Strategies for Biological Effect Profiling

Phenotypic screening is a powerful approach for discovering new therapeutic agents by evaluating their effects on cellular or organismal phenotypes without a preconceived bias about the molecular target. This strategy is particularly useful in the early stages of drug discovery.

For a compound like this compound, phenotypic screens would involve testing it in various cell-based models of disease. For example, its anti-inflammatory profile could be expanded by testing it in models of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease.

Similarly, its neurotrophic and neuroprotective effects could be further characterized in more complex models of neurodegeneration, such as primary neuronal cultures or even in vivo models. The ability of the compound to rescue neuronal cells from various insults, such as excitotoxicity or protein aggregation, would provide a more comprehensive profile of its biological effects.

Role in Medicinal Chemistry and Lead Compound Development

Utilization as a Heterocyclic Building Block in Drug Synthesis

3-(azepan-1-ylmethyl)-1H-indole is classified as a heterocyclic building block in chemical synthesis. bldpharm.combldpharm.com Its structure presents multiple reaction sites for modification, allowing chemists to generate diverse libraries of compounds. The synthesis of derivatives typically involves reactions at three key positions:

The Indole (B1671886) Nitrogen (N1): The N-H group can be readily alkylated or arylated. For instance, reaction with 1-bromooctane (B94149) in the presence of a base like sodium hydride yields N-octyl derivatives. nih.gov This modification is crucial for tuning the lipophilicity of the molecule, which can significantly impact its pharmacokinetic properties and ability to cross biological membranes.

The Indole Ring: The benzene (B151609) portion of the indole scaffold can undergo electrophilic substitution to introduce various functional groups (e.g., nitro, cyano, halo) that can modulate electronic properties and provide new interaction points with biological targets. bldpharm.comsigmaaldrich.com

The Azepane Moiety: The basic nitrogen of the azepane ring is a key feature, often protonated at physiological pH, allowing for ionic interactions with target proteins.

A common synthetic route to create derivatives involves a Mannich-type reaction, where an indole is reacted with formaldehyde (B43269) and a secondary amine (in this case, azepane) to install the aminomethyl group at the C3 position. nih.gov This straightforward synthesis makes the this compound scaffold readily accessible for developing more complex molecules, such as the antimycobacterial agent 3-(azepan-1-ylmethyl)-4-fluoro-1-octyl-1H-indole. nih.gov

Lead Identification and Optimization Campaigns

The this compound scaffold has featured in lead optimization campaigns, most notably in the development of novel antimycobacterial agents. In one such campaign, researchers identified amphiphilic indolyl Mannich bases as promising compounds that disrupt the mycobacterial cell membrane. nih.gov

An initial lead compound, 3-(azepan-1-ylmethyl)-4-fluoro-1-octyl-1H-indole (referred to as compound 2 in the study), demonstrated activity against Mycobacterium tuberculosis. nih.gov This compound features the core azepanylmethyl-indole structure with key modifications: a lipophilic n-octyl chain at the N1 position to enhance membrane insertion and a fluorine atom on the indole ring. However, further chemical optimization led to the discovery of a spiroketal analog, compound 1 , which exhibited significantly greater potency. nih.gov

The study highlighted that while both compounds are structurally similar, the replacement of the azepane ring with a spiroketal moiety led to a preferred binding pose within the target enzyme MmpL3. nih.gov Molecular docking studies for the azepane-containing compound 2 did not identify a single preferred binding pose, unlike the more potent spiroketal analog. nih.gov This demonstrates a critical step in lead optimization where a promising scaffold is systematically modified to enhance target engagement and biological activity.

Compound NameStructureTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(azepan-1-ylmethyl)-4-fluoro-1-octyl-1H-indole Azepane ringM. tuberculosis H37Rv2.5 µM nih.gov
9-[(6-Methoxy-1-octyl-1H-indol-3-yl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane Spiroketal ringM. tuberculosis H37Rv0.3 µM nih.gov

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover new lead compounds, improve drug-like properties, and navigate around existing patents. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, thereby retaining the desired biological activity. researchgate.net Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a chemically different scaffold that preserves the spatial arrangement of key binding groups. scispace.com

The this compound structure is an excellent candidate for such design strategies.

Bioisosteric Replacement: The azepane ring, which serves as the basic moiety, can be replaced by other cyclic amines to explore structure-activity relationships. Examples from related studies include the use of piperidine (B6355638) or various azaspirocycles. nih.gov The successful optimization campaign in antimycobacterial drug discovery, where the azepane in an indole derivative was replaced by an azaspiroketal, is a prime example of a successful bioisosteric replacement that led to a significant increase in potency. nih.govnih.gov

Scaffold Hopping: The indole core itself can be replaced by other heterocyclic systems that can mimic its structural and electronic features. Potential scaffold hops for the indole ring could include benzimidazole, indazole, or azaindole, which have also been explored as "privileged" scaffolds in various therapeutic areas, including antitubercular drug discovery. nih.govrsc.org This allows for the exploration of novel chemical space while maintaining the key pharmacophoric features required for biological activity.

Polypharmacology and Multi-Targeting Approaches in Drug Discovery

Polypharmacology is the concept that a single drug can interact with multiple targets, which can lead to enhanced efficacy or be the cause of side effects. In modern drug discovery, this is being harnessed intentionally to design multi-target drugs, particularly for complex diseases like cancer or neurodegenerative disorders. scispace.com

The indole scaffold is known for its "promiscuity," interacting with a wide range of biological targets. nih.gov This makes derivatives of this compound intriguing candidates for multi-targeting approaches. Indole-based compounds have been identified as:

Enzyme Inhibitors: As seen with the MmpL3 inhibitor, indole derivatives can be potent enzyme inhibitors. nih.gov Other studies have shown them to inhibit targets like kinases, which are crucial in cancer therapy. mdpi.commdpi.com

Efflux Pump Inhibitors: Certain indole derivatives have been designed to inhibit bacterial efflux pumps like NorA in Staphylococcus aureus, which is a strategy to combat antibiotic resistance. researchgate.net

GPCR Ligands: The indole structure is a common feature in ligands for G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. nih.gov

Given this versatility, a molecule containing the this compound core could be rationally designed or discovered through screening to interact with multiple targets. For example, a single compound could potentially inhibit a key mycobacterial enzyme like MmpL3 while also inhibiting efflux pumps, creating a dual-action antibacterial agent with a lower propensity for developing resistance.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(azepan-1-ylmethyl)-1H-indole, ¹H and ¹³C NMR spectra are instrumental in assigning the positions of each atom. The ¹H NMR spectrum exhibits characteristic signals for the indole (B1671886) ring protons, the methylene (B1212753) bridge, and the azepane ring protons. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, while the aromatic protons of the indole ring display distinct splitting patterns corresponding to their positions (C4-H, C5-H, C6-H, C7-H, and C2-H). The methylene protons (C1'-H) connecting the indole and azepane moieties appear as a singlet, and the protons of the azepane ring show complex multiplets due to their conformational flexibility.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous assignment. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the indole and azepane rings. The HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum. The Biological Magnetic Resonance Bank (BMRB) entry bmse011368 provides assigned chemical shifts for this compound, offering a valuable reference for its structural confirmation. bmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The data presented here are representative and may vary slightly based on the solvent and experimental conditions.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indole-NH ~8.1 -
Indole-C2 ~7.2 ~122
Indole-C3 - ~112
Indole-C3a - ~127
Indole-C4 ~7.6 ~119
Indole-C5 ~7.1 ~121
Indole-C6 ~7.0 ~119
Indole-C7 ~7.5 ~111
Indole-C7a - ~136
C1' (CH₂) ~3.7 ~55
Azepane-C2'/C7' ~2.6 ~54
Azepane-C3'/C6' ~1.6 ~27
Azepane-C4'/C5' ~1.5 ~26

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₅H₂₀N₂ and a monoisotopic mass of 228.1626 g/mol , MS provides confirmatory evidence of its identity. pdbj.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 228. The fragmentation pattern is highly informative for structural elucidation. A characteristic fragmentation pathway for this molecule involves cleavage of the bond between the indole ring and the methylene bridge. The most prominent fragmentation is the alpha-cleavage adjacent to the azepane nitrogen, leading to the formation of a stable azepanylmethyl cation or related fragments. Another common fragmentation pathway for indole derivatives is the formation of an indolyl-methyl cation (m/z 130).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental composition. In a study of a related azepane-containing indole derivative, the fragment corresponding to the azepane moiety was a major peak in the mass spectrum. researchgate.netresearchgate.net This type of fragmentation analysis is crucial for distinguishing between isomers and confirming the connectivity of the molecular structure.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure
228 [M]⁺ (Molecular Ion)
130 [C₉H₈N]⁺ (Indolyl-methyl cation)
98 [C₆H₁₂N]⁺ (Azepanylmethyl cation)

Chromatographic Separations (HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is widely used for the purity determination of non-volatile and thermally sensitive compounds like many indole derivatives. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). unipd.itmdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any impurities or related substances. Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore. Purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. While derivatization might sometimes be necessary for less volatile indole compounds, GC-MS can be a powerful tool for the analysis of this compound. In a GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time provides a characteristic identifier, while the mass spectrometer provides definitive structural information for the eluted compound. This technique is particularly useful for the identification of the compound in complex matrices and for the separation and identification of isomeric impurities. researchgate.net

Table 3: Typical Chromatographic Conditions for the Analysis of Indole Derivatives

Parameter HPLC GC-MS
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Gradient of aqueous buffer and acetonitrile/methanol Helium
Flow Rate 0.5 - 1.5 mL/min 1 - 2 mL/min
Detector UV-Vis (e.g., at 220 nm and 280 nm) Mass Spectrometer (Electron Ionization)
Temperature Ambient to 40°C Temperature program (e.g., 100°C to 300°C)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a crystal structure of this compound as an isolated molecule is not publicly available in databases such as the Cambridge Structural Database (CSD) cam.ac.uk, its structure has been determined in a complex with a protein. A search of the Protein Data Bank (PDB) reveals the presence of this compound within the crystal structure of a DNA cross-link repair enzyme. pdbj.org This indicates that the molecule can adopt a specific conformation to bind to a biological target.

The analysis of the crystal structure of related indole derivatives provides insights into the likely solid-state packing and conformational preferences of this compound. nih.govresearchgate.net In the solid state, indole derivatives often exhibit intermolecular hydrogen bonding involving the indole N-H group, which plays a significant role in the crystal packing. The conformation of the flexible azepane ring and the orientation of the azepan-1-ylmethyl substituent relative to the indole plane are of particular interest. These conformational details, which can be precisely determined by X-ray crystallography, are crucial for understanding the molecule's physical properties and its interactions with biological systems.

Future Directions and Research Opportunities

Emerging Applications in Novel Therapeutic Areas

The unique structure of 3-(azepan-1-ylmethyl)-1H-indole and its analogues has shown promise in several therapeutic areas, indicating a rich field for future investigation. Research into derivatives of this scaffold has pointed towards potential applications in infectious diseases and neurodegenerative disorders.

An important area of investigation is the development of antimycobacterial agents. nih.gov The rapid emergence of drug-resistant tuberculosis necessitates the discovery of novel drug candidates. semanticscholar.org Derivatives such as 4-fluoro-1-octyl-3-(azepan-1-ylmethyl)-1H-indole have been identified as potent antimycobacterials. nih.gov These compounds are thought to act by disrupting the mycobacterial membrane and inhibiting the essential mycolic acid transporter MmpL3. nih.govnih.gov Future research could focus on optimizing the azepane-indole scaffold to enhance MmpL3 inhibition and improve efficacy against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Furthermore, the related azepino[4,3-b]indole scaffold has been identified as a source of potent and selective inhibitors of human butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net Certain derivatives exhibited nanomolar inhibitory activity against BChE and demonstrated protective effects against NMDA-induced neurotoxicity in neuronal cell lines. researchgate.net This suggests that the this compound core could be a valuable starting point for developing new therapies for neurodegenerative conditions like Alzheimer's disease. researchgate.net

Patents have also disclosed related structures, such as 1-[3-(azepan-1-yl)propyl]-5-methoxy-2-methylindole-3-carbaldehyde, in the context of mTOR and PI3 kinase inhibitors, suggesting a potential role in oncology. google.com The exploration of the this compound scaffold in cancer therapy, by designing derivatives that selectively target key signaling pathways, represents another promising avenue for research.

Compound Class/Derivative Potential Therapeutic Target Emerging Therapeutic Area Supporting Research Finding
4-fluoro-1-octyl-3-(azepan-1-ylmethyl)-1H-indoleMmpL3 / Mycobacterial MembraneInfectious Diseases (Tuberculosis)Acts as a membrane-permeabilizing antimycobacterial agent. nih.gov
6-substituted 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-oneButyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's)Exhibits nanomolar selective inhibition of BChE and neuroprotective effects. researchgate.net
1-[3-(azepan-1-yl)propyl]-5-methoxy-2-methylindole-3-carbaldehydemTOR / PI3 KinaseOncologyIncluded in patents for kinase inhibitors. google.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The traditional drug discovery process is notoriously lengthy and expensive. longdom.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. longdom.orgmednexus.org For indole (B1671886) derivatives, including the this compound scaffold, these computational tools offer immense potential.

Furthermore, generative ML models can design entirely new molecules with optimized properties. longdom.org By learning from existing data on active and inactive indole derivatives, these models could generate novel analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles, guiding synthetic chemistry efforts more efficiently. acs.org

AI/ML Application Description Relevance to this compound
Virtual Screening Using computational models to predict the biological activity of compounds against specific targets. longdom.orgRapidly identify derivatives with high potential as MmpL3 inhibitors or BChE inhibitors from a large virtual library. nih.gov
Predictive Modeling Training ML algorithms on existing datasets to predict therapeutic effects or pharmacokinetic properties. nih.govscienceexchange.comPredict potential CNS therapeutic applications (e.g., anxiolytic, antidepressant) or antitubercular activity. nih.govscienceexchange.com
De Novo Drug Design Employing generative models to create novel chemical structures with desired characteristics. longdom.orgDesign new analogues with optimized potency, selectivity, and ADMET properties for synthesis and testing.
Target Identification Analyzing compound activity data to hypothesize and identify the molecular targets of bioactive compounds. acs.orgscispace.comElucidate the precise mechanism of action for derivatives showing interesting phenotypic screening results.

Green Chemistry Approaches in Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of this compound and its derivatives presents an opportunity to implement more sustainable and efficient chemical processes.

A key aspect of green chemistry is the use of renewable starting materials. rsc.org Recent research has demonstrated the synthesis of biologically active indoles from lignin, a major component of biomass. rsc.org Developing synthetic routes to this compound that begin with such renewable platform chemicals would significantly improve the sustainability of its production.

Another focus is the use of environmentally benign solvents and catalytic methods. Traditional indole syntheses often rely on harsh conditions and hazardous reagents. rsc.org Greener alternatives include using solvent systems like water-ethanol mixtures or deep eutectic solvents, and employing techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. rsc.org For the synthesis of indole alkaloids, chemoenzymatic methods using enzymes like prenyltransferases or norcoclaurine synthase represent a highly efficient and stereoselective green approach. nih.gov Exploring enzymatic or biocatalytic steps for the synthesis of the this compound core or for its subsequent functionalization could lead to more sustainable manufacturing processes. nih.govanr.fr

Green Chemistry Principle Traditional Approach (Example for Indoles) Green/Sustainable Alternative
Starting Materials Fossil-based feedstocks (e.g., aniline, nitroaromatics). rsc.orgmdpi.comRenewable feedstocks like lignin-derived aromatic platform chemicals. rsc.org
Solvents & Reagents Halogenated solvents (e.g., CH2Cl2), strong acids (e.g., trifluoroacetic acid). rsc.orgBenign solvents (water/ethanol, ethyl lactate), deep eutectic solvents, or solvent-free conditions. rsc.org
Catalysis Stoichiometric amounts of harsh reagents.Use of heterogeneous or homogeneous catalysts (e.g., Rh, Au), biocatalysts, or enzymes. nih.govmdpi.com
Energy Efficiency Prolonged heating under reflux.Microwave irradiation or ultrasound-assisted synthesis to accelerate reactions. rsc.org

Development of Advanced in vitro and in silico Models for Biological Evaluation

To accelerate the progression of this compound derivatives from hits to clinical candidates, the use of advanced biological evaluation models is crucial. These models provide early insights into a compound's efficacy, pharmacokinetics, and potential toxicity, reducing reliance on costly and time-consuming later-stage testing.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a vital first step in early-stage drug discovery. researchgate.netscielo.br Various computational tools and web servers can rapidly assess key properties of novel this compound analogues based solely on their molecular structure. japsonline.comudhtu.edu.ua These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, potential for hepatotoxicity, and inhibition of cytochrome P450 enzymes. japsonline.comudhtu.edu.ua This computational screening helps to filter out compounds with unfavorable profiles early in the discovery pipeline. researchgate.net

Advanced in vitro models are essential for validating in silico predictions and for more detailed biological characterization. For assessing potential toxicity, assays using various human cell lines (e.g., HepG2 for liver toxicity) can provide quantitative data on cytotoxicity. scielo.br Beyond cell lines, whole-organism models like zebrafish (Danio rerio) are increasingly used for rapid toxicity screening. mdpi.com Zebrafish embryos and larvae offer a complex biological system to assess organ-level toxicity and developmental effects in a high-throughput manner. mdpi.com For efficacy testing, specific in vitro assays are indispensable. Examples include enzymatic assays to quantify the inhibition of targets like BChE or aromatase and cell-based phenotypic screens, such as those used to measure the growth inhibition of P. falciparum or M. tuberculosis. nih.govnih.gov

Model Type Specific Model/Technique Parameter(s) Evaluated Relevance to this compound
In Silico ADMET Prediction Software (e.g., SwissADME, pkCSM, TOPKAT)Oral absorption, BBB penetration, hepatotoxicity, mutagenicity, carcinogenicity. scielo.brjapsonline.comudhtu.edu.uaEarly-stage filtering of derivatives with poor pharmacokinetic or toxicity profiles.
In Vitro (Toxicity) Human Cell Line Assays (e.g., HepG2, MCF-10A)Cytotoxicity (CC50 values), hemolysis. scielo.brQuantifying potential toxicity against normal human cells.
In Vitro (Toxicity) Zebrafish Embryo/Larvae ModelAcute toxicity, organ-specific toxicity, developmental toxicity. mdpi.comRapid, whole-organism toxicity assessment of lead candidates.
In Vitro (Efficacy) Enzyme Inhibition Assays (e.g., for BChE, Aromatase)Inhibitory concentration (IC50), mechanism of inhibition. researchgate.netnih.govDetermining potency and selectivity against specific molecular targets.
In Vitro (Efficacy) Whole-Cell Phenotypic Assays (e.g., M. tuberculosis growth)Minimum Inhibitory Concentration (MIC). nih.govAssessing efficacy against pathogenic organisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.